molecular formula C14H10BrN B8766974 1-Bromophenanthren-2-amine CAS No. 51958-50-0

1-Bromophenanthren-2-amine

Cat. No. B8766974
CAS RN: 51958-50-0
M. Wt: 272.14 g/mol
InChI Key: SXIGEMCZFCBKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromophenanthren-2-amine is a useful research compound. Its molecular formula is C14H10BrN and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromophenanthren-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromophenanthren-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51958-50-0

Product Name

1-Bromophenanthren-2-amine

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

1-bromophenanthren-2-amine

InChI

InChI=1S/C14H10BrN/c15-14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(14)16/h1-8H,16H2

InChI Key

SXIGEMCZFCBKJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 100 g of 2-aminophenanthrene were dissolved in 750 mL of N,N-dimethyl sulfoxide, and then 83 g of 48% hydrobromic acid were dropped to the solution over 4 hours while the solution was stirred at room temperature. The mixture was continuously stirred at room temperature for 20 hours, and was then stirred at 100° C. for 1 hour under heat. After having been cooled to room temperature, the reaction solution was poured into 3 L of water. After the mixed solution had been neutralized with ammonia water, the crystal was obtained through separation by filtration. The resultant solid was recrystallized with ethanol and water. Thus, 126 g of a colorless crystal were obtained (in 90% yield).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethyl sulfoxide
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.